molecular formula C10H20O B13297765 2-(3,4-Dimethylcyclohexyl)ethan-1-ol

2-(3,4-Dimethylcyclohexyl)ethan-1-ol

Cat. No.: B13297765
M. Wt: 156.26 g/mol
InChI Key: OWXGKOKRJPGOHB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclohexane derivative with two methyl groups at the 3 and 4 positions and an ethan-1-ol group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylcyclohexyl)ethan-1-ol typically involves the hydrogenation of 3,4-dimethylcyclohexanone followed by the reduction of the resulting alcohol. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylcyclohexyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,4-Dimethylcyclohexanone or 3,4-dimethylcyclohexanoic acid.

    Reduction: 2-(3,4-Dimethylcyclohexyl)ethane.

    Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

2-(3,4-Dimethylcyclohexyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylcyclohexyl)ethan-1-ol
  • 2-(4,4-Dimethylcyclohexyl)ethan-1-ol
  • 2-(3,4-Dimethylcyclohexyl)propan-1-ol

Uniqueness

2-(3,4-Dimethylcyclohexyl)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(3,4-dimethylcyclohexyl)ethanol

InChI

InChI=1S/C10H20O/c1-8-3-4-10(5-6-11)7-9(8)2/h8-11H,3-7H2,1-2H3

InChI Key

OWXGKOKRJPGOHB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)CCO

Origin of Product

United States

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